![molecular formula C17H14N4O2 B5525212 3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

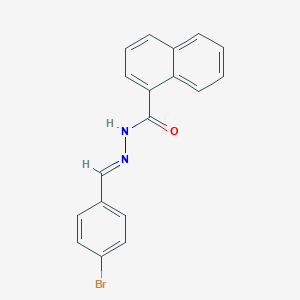

3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide belongs to a class of organic compounds known for their complex structures and significant pharmacological activities. The pyridazinyl and pyridinyl groups suggest a compound with a basis in heterocyclic chemistry, which is fundamental to medicinal chemistry and material sciences.

Synthesis Analysis

The synthesis of pyridazin-3-one derivatives, which are structurally related to 3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide, involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This process results in high yields and showcases the diversity in the formation of pyridazinone structures through various organic reactions (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide have been explored. For example, the structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine shows two nearly planar pyridine subunits connected through a hydrazo-bridge, illustrating common structural features that may also be relevant to our compound of interest (Kucharska et al., 2013).

Chemical Reactions and Properties

Compounds like 3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide may undergo various chemical reactions, including intramolecular cyclization mechanisms assisted by radical intermediates, which are crucial for forming the complex structures seen in this class of chemicals. The photoreaction studies of related compounds provide insights into potential reactivity and chemical transformations (Park et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

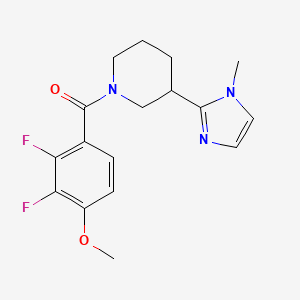

- Development of Selective Receptor Antagonists : Researchers have synthesized derivatives that exhibit potent and selective antagonistic activities on specific receptors, showing promise for therapeutic applications such as anxiolytic agents (Cosford et al., 2003).

- Novel Synthetic Routes : A general synthesis route for a novel class of pyridazin-3-one derivatives has been established, demonstrating the compound's utility in generating a variety of structurally diverse molecules with potential biological activities (Ibrahim & Behbehani, 2014).

- Catalytic Applications : Divergent palladium iodide-catalyzed multicomponent carbonylative approaches have been utilized to synthesize functionalized isoindolinone and isobenzofuranimine derivatives, showcasing the compound's versatility in organic synthesis (Mancuso et al., 2014).

Biological and Pharmacological Applications

- Molecular Docking and Screening : A series of novel pyridine and fused pyridine derivatives, starting from a related compound, have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. These derivatives exhibited antimicrobial and antioxidant activity, indicating their potential in drug development (Flefel et al., 2018).

- Antimicrobial and Antioxidant Activities : Research has also focused on the synthesis of various derivatives that display significant antimicrobial and antioxidant properties, further illustrating the compound's utility in creating new therapeutic agents (Abou-Elmagd et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-12-7-8-16(21-20-12)23-15-6-2-4-13(10-15)17(22)19-14-5-3-9-18-11-14/h2-11H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHPWNYHYGHNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)

![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)